molecular formula C9H10Cl2O4 B1357185 Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate CAS No. 207291-58-5

Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate

Cat. No. B1357185
CAS RN: 207291-58-5
M. Wt: 253.08 g/mol
InChI Key: ZSWYUTGPAKJZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate is a chemical compound with the linear formula Cl2C6H2(OH)CO2C2H5·xH2O . It has a molecular weight of 235.06 on an anhydrous basis . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate can be carried out via several methods, including esterification or direct reaction of dichlorohydroxybenzoic acid with ethanol. The characterization of the compound can be determined by using analytical, spectroscopic, and chromatographic techniques.


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate includes a hydroxyl group, two chlorine atoms, and an ester group. The esterification process of the compound involves the reaction of ethyl alcohol with 3,5-dichloro-4-hydroxybenzoic acid.


Physical And Chemical Properties Analysis

Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate has a melting point of 110-115 °C . The compound appears as a beige powder .

Scientific Research Applications

Synthesis and Reaction Intermediate

Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate is noted as an intermediate compound in the synthesis of other chemicals. For instance, it's used as an intermediate in the production of 2,6-Dichlorophenol, where its involvement is crucial in the process of decarboxylation and halogenation (Tarbell, Wilson, & Fanta, 2003)(Tarbell, Wilson, & Fanta, 2003).

Synthesis of Derivative Compounds

The compound plays a role in the synthesis of derivative compounds such as 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid (homodichloroorsellinic acid), which is found in the macrolide antibiotic lipiarmycin A3 (Alexy & Scharf, 1991)(Alexy & Scharf, 1991).

Unexpected Product Formation

In a study aimed at reducing 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst, the expected product was not obtained. Instead, the process led to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane, indicating an unusual cross-linking reaction of the acid (Ritmaleni, Notario, & Yuliatun, 2013)(Ritmaleni, Notario, & Yuliatun, 2013).

Safety and Hazards

Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate may cause eye, skin, and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact, it is recommended to flush eyes or skin with plenty of water and seek medical aid .

properties

IUPAC Name

ethyl 3,5-dichloro-4-hydroxybenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3.H2O/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5;/h3-4,12H,2H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWYUTGPAKJZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583647
Record name Ethyl 3,5-dichloro-4-hydroxybenzoate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207291-58-5
Record name Ethyl 3,5-dichloro-4-hydroxybenzoate--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.